![molecular formula C8H10BrN5 B13014638 2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)
2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with bromohydrazone under specific conditions to form the desired triazine derivative.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the target compound.
Transition Metal Mediated Synthesis: This approach uses transition metals as catalysts to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors for cancer therapy.
Antiviral Agents: The compound is a key component in the synthesis of antiviral drugs such as remdesivir.
Biological Research: It is used to study various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to these targets and inhibits their activity, thereby exerting its therapeutic effects . The exact pathways involved depend on the specific application, such as cancer therapy or antiviral treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This is the parent compound and shares a similar core structure.
Remdesivir: An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine moiety.
Avapritinib: A kinase inhibitor used in cancer therapy that also features the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Uniqueness
2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of the aminoethyl and bromine substituents, which confer specific chemical properties and biological activities. These substituents enhance the compound’s ability to interact with molecular targets and improve its efficacy in various applications .
Properties
Molecular Formula |
C8H10BrN5 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H10BrN5/c9-5-3-6-8(11)12-7(1-2-10)13-14(6)4-5/h3-4H,1-2,10H2,(H2,11,12,13) |
InChI Key |
QYQLKKDDBXYCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NN2C=C1Br)CCN)N |
Origin of Product |
United States |
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